molecular formula C11H10Cl2O4 B098989 Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate CAS No. 16861-40-8

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Cat. No. B098989
CAS RN: 16861-40-8
M. Wt: 277.1 g/mol
InChI Key: QPUVQSXODORTAY-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, also known as ethyl 2-(2,4-dichloro-6-oxo-1,6-dihydrophenyl)acetate, is a chemical compound that belongs to the class of aromatic ethers. It is synthesized by the reaction of 2,4-dichloro-6-formylphenol with ethyl chloroacetate in the presence of a base. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the inflammatory response or cell growth. In the case of herbicidal or fungicidal activity, it may work by disrupting the metabolic processes of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 2-(2,4-dichloro-6-formylphenoxy)acetate have been studied in various experimental models. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. In plant studies, it has been found to have herbicidal and fungicidal activity against a variety of target organisms.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate in lab experiments include its relatively simple synthesis and its potential as a versatile chemical compound with various potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate. One direction is to further investigate its potential as an anti-inflammatory or anti-cancer agent in human studies. Another direction is to explore its potential as a herbicide or fungicide in agricultural applications. Additionally, further research could be done to explore its potential as a liquid crystal material in materials science.

Synthesis Methods

The synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate involves the reaction of 2,4-dichloro-6-formylphenol with this compound chloroacetate in the presence of a base such as potassium carbonate or sodium carbonate. The reaction is carried out in a solvent such as dimEthyl 2-(2,4-dichloro-6-formylphenoxy)acetateformamide or dimthis compound sulfoxide at a temperature of around 80-90°C for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In the field of agrochemicals, it has been investigated for its herbicidal and fungicidal properties. In materials science, it has been studied for its potential as a liquid crystal material.

properties

IUPAC Name

ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVQSXODORTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381795
Record name ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16861-40-8
Record name ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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